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Compound of Interest

Compound Name:
Methyl 3-methylquinoline-6-

carboxylate

Cat. No.: B11715897

Get Quote

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and

Medicinal Chemists Focus: Structural determinants of bioactivity in novel quinoline-4-

carboxylates vs. classic quinoline scaffolds.

Executive Summary: The Structural Advantage
In the landscape of drug development, substituted quinoline carboxylates represent a

"privileged scaffold," offering versatile binding modes for targets ranging from bacterial DNA

gyrase to human DHODH (Dihydroorotate Dehydrogenase).

This guide compares the structural performance of Novel Substituted Quinoline-4-Carboxylates

(the "Product") against established Quinoline-2-Carboxylates (Quinaldic Acid) and Standard

Fluoroquinolones. Our analysis reveals that while classic 2-carboxylates rely on zwitterionic

stabilization, the novel 4-carboxylate derivatives utilize specific

-
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stacking and dispersion-dominated packing to enhance lipophilicity and membrane
permeability—critical factors for intracellular targeting.

Comparative Analysis: Structural Performance
This section evaluates the "Product" (Novel 4-Carboxylates) against standard alternatives

based on crystallographic data and supramolecular mechanics.

Supramolecular Architecture & Stability
The primary differentiator between these subclasses is the dominant intermolecular force

governing crystal packing, which directly correlates to solubility and bioavailability.

Feature
Novel Quinoline-4-

Carboxylates

(Product)

Classic Quinoline-2-

Carboxylates

(Alternative)

Implication for Drug

Design

Crystal System

Typically Monoclinic (

or

)

Monoclinic (

)

High symmetry

supports stable

formulation.

Dominant Interaction

Dispersion Forces &

-

Stacking

Strong H-Bonding

(Zwitterionic)

4-Carboxylates show

better lipophilicity

profiles.

Packing Motif

Layered stacks or

helical chains driven

by weak

contacts.

Centrosymmetric

dimers held by

charge-assisted H-

bonds (

).

Dimers (2-COOH)

often suffer from high

lattice energy/low

solubility.

Ester Conformation

Syn-peripheral

(favored by steric

locking at C2/C8).

Variable; often planar

due to intramolecular

H-bonds.

Syn-conformation

exposes hydrophobic

surfaces, aiding

binding.
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Hirshfeld Surface Analysis (The "Fingerprint")
Modern crystallography goes beyond bond lengths. Using Hirshfeld surface analysis, we

quantify the "performance" of the crystal lattice:

Novel 4-Carboxylates: The interaction landscape is dominated by H...H contacts

(dispersion), often contributing >40% to the Hirshfeld surface. This indicates a "soft" crystal

lattice that can be easily disrupted by solvents, predicting higher solubility in organic media.

Alternative (Quinaldic Acid): Dominated by O...H interactions (red spots on the

surface), indicating strong electrostatic locking. While thermodynamically stable, this reduces
passive transport potential across lipid bilayers.

Biological Correlation (SAR)
The C2-Substituent Effect: In 4-carboxylates, bulky groups at C2 (e.g., 4-

cyanophenylmethoxy) prevent the formation of tight dimers, forcing the molecule into a

twisted conformation that fits better into the hydrophobic pockets of enzymes like DHODH.

The C6/C8 "Metabolic Shield": Crystallography reveals that substituents at C6 (e.g., F, Cl) do

not significantly alter the packing but do alter the electrostatic potential map, protecting the

ring from cytochrome P450 oxidation.

Experimental Protocol: Self-Validating
Crystallization System
To ensure reproducibility and high-quality data (R-factor < 5%), follow this optimized protocol.

This workflow includes "Checkpoints" to validate success before moving to the next step.

Phase 1: Synthesis & Purification[1]
Reaction: One-pot Pfitzinger condensation or O-alkylation of 2-oxo-quinolines.

Purification: Column chromatography (Hexane:EtOAc 4:1).

Checkpoint 1: Purity must be >98% by HPLC. Impurities inhibit nucleation.
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Phase 2: Controlled Crystallization (Slow Evaporation)
This method is superior for obtaining single crystals of quinoline esters compared to vapor

diffusion.

Solvent Selection: Prepare a saturated solution using a semi-polar solvent system.

Recommended: Ethanol:Chloroform (1:1 v/v) or Methanol:Dichloromethane (3:1 v/v).

Why? Chloroform solubilizes the aromatic core; Ethanol encourages H-bonding.

Filtration: Filter through a 0.45

m PTFE syringe filter into a clean 20 mL scintillation vial. Dust particles cause twinning.

Evaporation Control: Cover the vial with Parafilm. Pierce 3-5 small holes with a needle.

Rate: Solvent should evaporate over 5-7 days.

Harvesting: Isolate block-like crystals (approx. 0.2 x 0.2 x 0.1 mm).

Checkpoint 2: Examine under a polarizing microscope. Sharp extinction indicates a single

crystal; irregular extinction implies twinning.

Phase 3: Data Collection & Refinement
Temperature: Collect at 100 K (Cryostream). Room temperature collection increases thermal

motion of the ethyl/methyl ester tails, leading to disorder.

Strategy: Full sphere data collection (

).

Refinement: Use SHELXL. Treat disordered ester chains with PART commands and

SIMU/DELU restraints.

Visualizing the Logic
Experimental Workflow
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The following diagram outlines the critical path from synthesis to structural validation.
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Caption: Optimized workflow for obtaining publication-quality crystal structures of quinoline

derivatives.
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Structure-Activity Relationship (SAR) Logic
How crystal structure data informs drug design choices.
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Determines Lattice Energy
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Influences ADME
Lead Optimization

Click to download full resolution via product page

Caption: The causal link between chemical substitution, crystallographic packing, and final drug

efficacy.

Quantitative Data Summary
Comparison of crystallographic parameters for a representative Novel 4-Carboxylate vs.

Classic 2-Carboxylate.
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Parameter
Methyl 2-[(4-

cyanophenyl)methoxy]quinoli

ne-4-carboxylate [1]

Quinoline-2-carboxylic acid

(Quinaldic Acid) [2]

Space Group (Monoclinic) (Monoclinic)

Unit Cell

(

)

~12.5 9.724

Unit Cell

(

)

~14.2 5.937

Unit Cell

(

)

~9.8 27.545

Angle (

)

~105.0 90.15

Z (Molecules/Cell) 4 4

Key Interaction

C-H...N,

-

(3.6

)

O-H...O (Zwitterionic Dimer)

Calculated Density 1.35 g/cm 1.48 g/cm

Note: The lower density of the 4-carboxylate derivative suggests a less tightly packed lattice,

correlating with the enhanced solubility observed in organic solvents compared to the high-

melting zwitterionic quinaldic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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